
S-(2-Hydroxyethyl) benzenesulfonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Hydroxyethyl) benzenesulfonothioate: is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of organosulfur compounds, which are widely studied for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyethyl) benzenesulfonothioate typically involves the reaction of benzenesulfonyl chloride with 2-mercaptoethanol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions: S-(2-Hydroxyethyl) benzenesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonothioate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used. These reactions are usually performed under an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions, often in the presence of a base to facilitate the reaction.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: In organic synthesis, S-(2-Hydroxyethyl) benzenesulfonothioate is used as a reagent for the introduction of sulfonothioate groups into organic molecules. This functional group is valuable for modifying the chemical and physical properties of target compounds, making them more suitable for specific applications.
Biology and Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly as a precursor for the synthesis of biologically active molecules. Its unique reactivity allows for the creation of novel drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of complex molecules.
作用机制
The mechanism by which S-(2-Hydroxyethyl) benzenesulfonothioate exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The sulfonothioate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This reactivity is influenced by the electronic and steric properties of the compound, as well as the reaction conditions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved depend on the structure of the compound and the nature of the biological system.
相似化合物的比较
- S-Phenyl benzenesulfonothioate
- S-Methyl benzenesulfonothioate
- S-Ethyl benzenesulfonothioate
Comparison: Compared to similar compounds, S-(2-Hydroxyethyl) benzenesulfonothioate is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and solubility properties. This makes it more versatile for use in various chemical reactions and applications. Additionally, the hydroxyethyl group can participate in hydrogen bonding, potentially enhancing the compound’s interactions with biological molecules and improving its efficacy in pharmaceutical applications.
属性
CAS 编号 |
13700-12-4 |
|---|---|
分子式 |
C8H10O3S2 |
分子量 |
218.3 g/mol |
IUPAC 名称 |
2-(benzenesulfonylsulfanyl)ethanol |
InChI |
InChI=1S/C8H10O3S2/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI 键 |
DKALMSPTEVVHDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


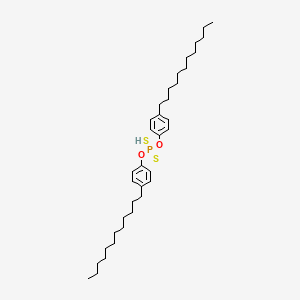

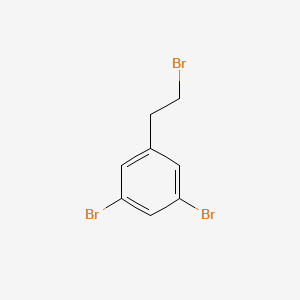
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
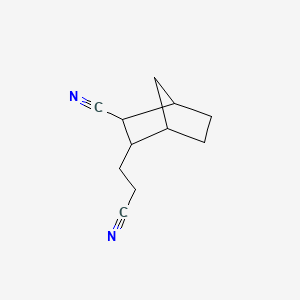
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
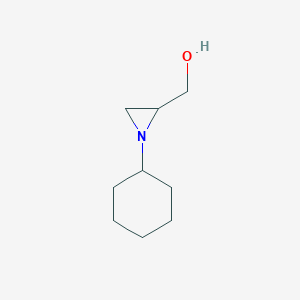
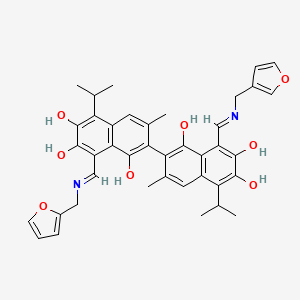

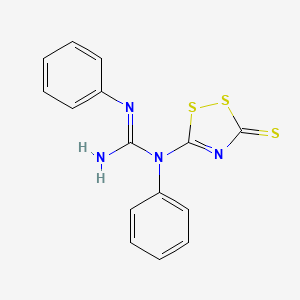
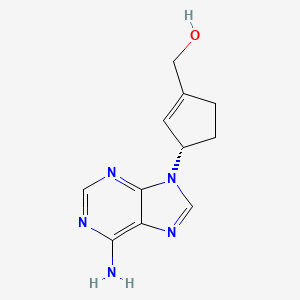
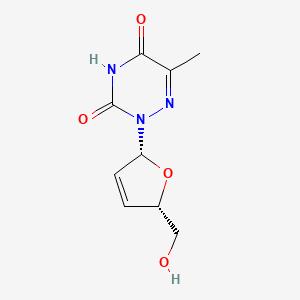
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
